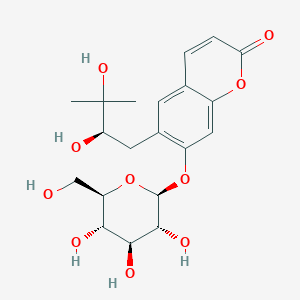

Peucedanol 7-O-glucoside

Description

Properties

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVAVPFHUPNH-UPPPXSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peucedanol 7-O-glucoside: A Comprehensive Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document synthesizes data from various scientific publications to offer a practical and comprehensive understanding of this compound.

Introduction

This compound belongs to the coumarin class of secondary metabolites, which are widely distributed in the plant kingdom. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound, a glycosidic derivative of peucedanol, is a polar molecule with a molecular formula of C₂₀H₂₆O₁₀ and a molecular weight of 426.41 g/mol . Understanding its natural distribution and developing efficient isolation protocols are crucial first steps for further pharmacological investigation and potential therapeutic applications.

Natural Sources of this compound

This compound has been primarily identified in plant species belonging to the Apiaceae (Umbelliferae) family, particularly within the Peucedanum and Angelica genera. The roots are generally the most abundant source of this compound.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Peucedanum praeruptorum Dunn | Apiaceae | Roots[1][2] |

| Peucedanum japonicum Thunb. | Apiaceae | Roots, Aerial Parts |

| Angelica decursiva (Miq.) Franch. & Sav. | Apiaceae | Roots |

| Angelica furcijuga Kitag. | Apiaceae | Not specified |

The roots of Peucedanum praeruptorum and Angelica decursiva are used in traditional Chinese medicine under the name "Qian Hu" for treating respiratory ailments, suggesting a potential ethnobotanical basis for the investigation of their bioactive constituents.

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical origin. A study on Peucedanum japonicum provides quantitative data on the content of this compound.

Table 2: Content of this compound in Peucedanum japonicum

| Plant Part | Geographic Origin | Content (mg/g of extract) |

| Aerial Parts | Ulleung Island, Korea | 0.83 ± 0.04 |

| Roots | Ulleung Island, Korea | 0.91 ± 0.05 |

| Aerial Parts | Jeju Island, Korea | 1.25 ± 0.07 |

| Roots | Jeju Island, Korea | 1.18 ± 0.06 |

Data synthesized from a study on regional variations of phytochemicals in P. japonicum.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction and several stages of chromatography for purification. While a single, standardized protocol has not been universally adopted, the following methodologies, synthesized from various studies on coumarin glycoside isolation, provide a detailed framework.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

4.2.1. Extraction

-

Preparation of Plant Material: The roots of the source plant (e.g., Peucedanum praeruptorum) are collected, washed, dried in the shade or in an oven at a low temperature (40-50 °C), and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent.

-

Solvent: 80% Methanol or 95% Ethanol are commonly used.

-

Method: Maceration with intermittent shaking for several days or Soxhlet extraction for a more efficient process. The extraction is typically repeated 2-3 times to ensure complete extraction of the glycosides.

-

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50 °C to yield a crude extract.

4.2.2. Fractionation by Liquid-Liquid Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity.

-

The aqueous suspension of the crude extract is first partitioned with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds.

-

The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract less polar glycosides and aglycones.

-

Finally, the aqueous layer is partitioned with a more polar solvent, typically n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

4.2.3. Chromatographic Purification

The n-butanol fraction, which is enriched with this compound, is subjected to various chromatographic techniques for further purification.

Step 1: Initial Column Chromatography

-

Stationary Phase: Silica gel, Reversed-phase C18 (ODS), or macroporous adsorption resin (e.g., HP-20).

-

Mobile Phase (Silica Gel): A gradient system of chloroform-methanol or ethyl acetate-methanol is often employed, starting with a lower polarity and gradually increasing the proportion of the more polar solvent.

-

Mobile Phase (ODS): A gradient of methanol-water or acetonitrile-water is used, starting with a higher water content and gradually increasing the organic solvent concentration.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled.

Step 2: Gel Filtration Chromatography

-

Stationary Phase: Sephadex LH-20 is commonly used to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Mobile Phase: Methanol is a typical eluent.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic system of methanol-water or acetonitrile-water. The exact conditions would be optimized based on analytical HPLC analysis of the enriched fraction.

-

Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., around 320 nm).

-

Collection: The peak corresponding to this compound is collected.

4.2.4. Structural Elucidation

The purity and structure of the isolated compound are confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Logical Relationships in Isolation Strategy

The choice of chromatographic techniques and their sequence is based on the physicochemical properties of this compound and the impurities present in the extract.

Caption: Logical flow of the chromatographic purification strategy.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed, composite methodology for its isolation and purification. The successful isolation of this compound is a critical prerequisite for in-depth pharmacological studies and the exploration of its therapeutic potential. The protocols and data presented here offer a solid foundation for researchers to efficiently obtain this compound for their scientific investigations. Further research may focus on optimizing extraction and purification yields from different natural sources and exploring a wider range of biological activities of this promising natural product.

References

The Biosynthetic Pathway of Peucedanol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a significant angular pyranocoumarin found in medicinal plants such as Peucedanum praeruptorum Dunn, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide delineates the biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and culminating in the final glycosylation step. The pathway involves key enzyme families including prenyltransferases (PTs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). This document provides a detailed description of the enzymatic steps, a visual representation of the pathway, a summary of available quantitative data, and comprehensive experimental protocols for the characterization of the involved enzymes.

Introduction to this compound and its Biosynthesis

This compound belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused to a coumarin core. The biosynthesis of these complex natural products originates from the shikimate pathway, leading to the formation of L-phenylalanine. Subsequent reactions within the general phenylpropanoid pathway produce the central coumarin intermediate, umbelliferone. The pathway then diverges to form various classes of coumarins. For angular pyranocoumarins like peucedanol, the key steps involve prenylation of the coumarin ring, followed by cyclization and hydroxylation reactions to form the peucedanol aglycone. The final step is the attachment of a glucose moiety to the 7-hydroxyl group, catalyzed by a UDP-glycosyltransferase.

The Biosynthetic Pathway of Peucedanol Aglycone

The formation of the peucedanol aglycone is a multi-step enzymatic process starting from the key intermediate, umbelliferone.

From L-Phenylalanine to Umbelliferone

The initial steps of the pathway are shared with other phenylpropanoids and are well-established:

-

L-Phenylalanine , derived from the shikimate pathway, is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid .

-

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA .

-

A critical ortho-hydroxylation of p-coumaroyl-CoA at the C2 position is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , leading to 2,4-dihydroxy-cinnamoyl-CoA .

-

This intermediate undergoes a trans-cis isomerization of the side chain, followed by spontaneous lactonization to form umbelliferone (7-hydroxycoumarin).

Formation of the Angular Pyranocoumarin Skeleton

The biosynthesis of the peucedanol aglycone from umbelliferone involves the following key transformations:

-

Prenylation: The first committed step towards angular pyranocoumarins is the C-prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form osthenol . Studies on Peucedanum praeruptorum have identified specific prenyltransferases (PpPTs) involved in the biosynthesis of both linear and angular coumarins[1].

-

Cyclization: The prenyl side chain of osthenol undergoes cyclization to form the dihydropyran ring. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) . Research has identified novel CYP450 cyclases in P. praeruptorum, termed PpDC and PpOC, which are crucial for the cyclization of prenylated precursors[1]. This cyclization results in the formation of a dihydropyranocoumarin intermediate, likely (+)-columbianetin.

-

Hydroxylation and further modifications: The dihydropyranocoumarin intermediate undergoes at least one hydroxylation reaction to produce the peucedanol aglycone. This step is also presumed to be catalyzed by one or more CYP450 enzymes . While the specific CYP450s responsible for the final hydroxylation steps to form peucedanol have not been fully characterized, the involvement of this enzyme family is strongly suggested by the nature of the chemical transformation.

The proposed biosynthetic pathway for the peucedanol aglycone is depicted in the following diagram:

Final Glucosylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of the peucedanol aglycone.

-

Glucosylation: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. While a specific UGT from Peucedanum species that efficiently catalyzes this reaction has yet to be fully characterized, numerous plant UGTs are known to glycosylate coumarins and other phenolics at the 7-O-position. The identification and characterization of the specific UGT involved would be a significant step in understanding and potentially manipulating the production of this compound.

The complete biosynthetic pathway is illustrated below:

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the biosynthesis of this compound are scarce in the publicly available literature. The following table summarizes the types of quantitative data that are critical for a complete understanding of the pathway's efficiency and regulation.

| Enzyme Class | Substrate(s) | Product(s) | Key Kinetic Parameters | Reference (Example) |

| Prenyltransferase (PT) | Umbelliferone, DMAPP | Osthenol | Km (Umbelliferone), Km (DMAPP), kcat | Data not available for peucedanol-specific PT |

| Cytochrome P450 (CYP450) | Osthenol, Dihydropyranocoumarin intermediate | Dihydropyranocoumarin intermediate, Peucedanol | Km, Vmax or kcat | Data not available for peucedanol-specific CYP450s |

| UDP-glycosyltransferase (UGT) | Peucedanol, UDP-glucose | This compound, UDP | Km (Peucedanol), Km (UDP-glucose), kcat | Data not available for peucedanol-specific UGT |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthetic pathway of this compound.

Identification of Candidate Genes

A common approach to identify the genes encoding the biosynthetic enzymes is through transcriptomic analysis of the source plant, Peucedanum praeruptorum.

Experimental Workflow:

Heterologous Expression and Purification of Recombinant Enzymes

To characterize the function of candidate genes, they are typically expressed in a heterologous host system.

Methodology:

-

Gene Cloning: Candidate genes are amplified by PCR from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES2 for yeast). A tag (e.g., His-tag, GST-tag) is often added to facilitate purification.

-

Heterologous Expression:

-

E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a specific temperature and for a defined period.

-

Yeast (Saccharomyces cerevisiae) : The expression vector is transformed into a suitable yeast strain. Protein expression is induced by galactose.

-

-

Protein Purification:

-

Cells are harvested and lysed.

-

The recombinant protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

The purity and size of the protein are confirmed by SDS-PAGE.

-

Enzyme Assays

5.3.1. Prenyltransferase (PT) Assay

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant PT, umbelliferone (substrate), DMAPP (prenyl donor), and a divalent cation (e.g., MgCl2).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Product Analysis: The reaction is stopped, and the product (osthenol) is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by HPLC or LC-MS.

5.3.2. Cytochrome P450 (CYP450) Assay

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., phosphate buffer, pH 7.4), the purified recombinant CYP450, the substrate (osthenol or dihydropyranocoumarin intermediate), and a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

-

Product Analysis: The reaction is quenched, and the hydroxylated product is extracted and analyzed by HPLC or LC-MS.

5.3.3. UDP-glycosyltransferase (UGT) Assay

-

Reaction Mixture: A typical reaction mixture includes a buffered solution (e.g., Tris-HCl, pH 7.0), the purified recombinant UGT, peucedanol (aglycone substrate), and UDP-glucose (sugar donor).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Analysis: The reaction is terminated, and the formation of this compound is monitored and quantified by HPLC or LC-MS/MS.

Kinetic Analysis

To determine the kinetic parameters (Km and kcat) of the enzymes, enzyme assays are performed with varying substrate concentrations. The initial reaction velocities are measured and plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthetic pathway of this compound is a complex process involving multiple enzymatic steps catalyzed by PAL, C4H, 4CL, C2'H, prenyltransferases, cytochrome P450s, and UDP-glycosyltransferases. While the general framework of the pathway is understood, the specific enzymes, particularly the CYP450s involved in the later hydroxylation steps and the specific UGT for the final glucosylation, require further investigation. The experimental protocols outlined in this guide provide a roadmap for the identification and detailed characterization of these enzymes. A thorough understanding of this biosynthetic pathway will be instrumental for future efforts in the metabolic engineering of medicinal plants and the sustainable production of valuable pyranocoumarins for pharmaceutical applications.

References

An In-Depth Technical Guide to Peucedanol 7-O-glucoside: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities, with a focus on experimental methodologies and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a colorless crystalline powder.[1] It is relatively stable at room temperature but may decompose under high temperature and light conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₁₀ | [2][3] |

| Molecular Weight | 426.41 g/mol | [3] |

| CAS Number | 65853-04-5 | [4] |

| Appearance | Colorless crystalline powder | [1] |

| Melting Point | 207 °C | |

| Solubility | 2.5 g/L in water at 25 °C; Soluble in DMSO | [4] |

| Stability | Stable at room temperature; sensitive to high temperature and light | [1] |

Biological Activities and Experimental Protocols

This compound is reported to possess antioxidant, anti-inflammatory, and neuroprotective properties.[1][5] The following sections detail the experimental approaches to evaluate these activities, drawing from methodologies applied to this compound and structurally related compounds.

Antioxidant Activity

The antioxidant potential of this compound has been identified in studies on Peucedanum japonicum.[5] The evaluation of antioxidant activity typically involves in vitro assays that measure the capacity of a compound to scavenge free radicals.

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Preparation of Reagents:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of various concentrations of the this compound solution to a 96-well microplate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

-

Caption: Workflow for evaluating the antioxidant activity of this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on its aglycone, peucedanol, and other similar flavonoid glycosides provides insights into potential pathways. For instance, luteolin-7-O-glucoside has been shown to inhibit inflammatory responses by modulating the NF-κB, AP-1, and PI3K-Akt signaling cascades in RAW 264.7 macrophages.[6]

This assay determines the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Nitrite concentration, a stable product of NO, is measured using the Griess reagent system.

-

Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

-

Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

Based on studies of related compounds, this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Neuroprotective Activity

The neuroprotective effects of flavonoid glycosides are often evaluated using neuronal cell lines subjected to neurotoxic insults. For example, luteolin-7-O-glucoside has been shown to protect SH-SY5Y neuroblastoma cells against 6-hydroxydopamine (6-OHDA)-induced damage.[7][8]

This assay assesses the ability of the compound to protect neuronal cells from a neurotoxin commonly used to model Parkinson's disease.

-

Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in appropriate media.

-

For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

-

-

Treatment:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) to the cell culture medium.

-

Incubate for 24-48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control group.

-

Flavonoids often exert neuroprotective effects through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway.

Caption: Potential activation of the Nrf2-ARE pathway by this compound.

Conclusion

This compound presents as a promising natural compound with multifaceted biological activities. The data and protocols compiled in this guide offer a foundational resource for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-inflammatory and neuroprotective effects and validating these findings in in vivo models. The comprehensive characterization of its physicochemical properties will also be crucial for its potential development as a pharmaceutical agent.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C20H26O10 | CID 44144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Regional Variations in Peucedanum japonicum Antioxidants and Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Peucedanol 7-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Peucedanol 7-O-glucoside, a coumarin glycoside with potential pharmacological applications. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

This compound (CAS No: 65853-04-5) is a natural product that has been isolated from plants of the Peucedanum genus, such as Peucedanum praeruptorum and Peucedanum japonicum.[1] Its molecular formula is C₂₀H₂₆O₁₀, and it has a molecular weight of 426.41 g/mol .[1] The structure consists of a peucedanol aglycone linked to a glucose moiety at the 7-position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound. These values are based on the known spectra of similar coumarin glycosides and the aglycone, peucedanol.

Table 1: ¹H-NMR Spectral Data (Expected)

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Peucedanol Moiety | |||

| H-3 | ~ 6.20 | d | 9.5 |

| H-4 | ~ 7.60 | d | 9.5 |

| H-5 | ~ 7.30 | s | |

| H-8 | ~ 6.80 | s | |

| H-1' | ~ 3.00 | m | |

| H-2' | ~ 3.80 | m | |

| H-4' | ~ 1.30 | s | |

| H-5' | ~ 1.25 | s | |

| Glucose Moiety | |||

| H-1'' | ~ 5.10 | d | 7.5 |

| H-2'' | ~ 3.40 | m | |

| H-3'' | ~ 3.45 | m | |

| H-4'' | ~ 3.30 | m | |

| H-5'' | ~ 3.50 | m | |

| H-6''a | ~ 3.90 | dd | 12.0, 2.0 |

| H-6''b | ~ 3.70 | dd | 12.0, 5.5 |

Table 2: ¹³C-NMR Spectral Data (Expected)

| Position | Expected Chemical Shift (δ, ppm) |

| Peucedanol Moiety | |

| C-2 | ~ 161.0 |

| C-3 | ~ 113.0 |

| C-4 | ~ 144.0 |

| C-4a | ~ 112.5 |

| C-5 | ~ 128.0 |

| C-6 | ~ 115.0 |

| C-7 | ~ 162.0 |

| C-8 | ~ 98.0 |

| C-8a | ~ 156.0 |

| C-1' | ~ 29.0 |

| C-2' | ~ 78.0 |

| C-3' | ~ 72.0 |

| C-4' | ~ 26.0 |

| C-5' | ~ 24.0 |

| Glucose Moiety | |

| C-1'' | ~ 101.0 |

| C-2'' | ~ 74.5 |

| C-3'' | ~ 77.5 |

| C-4'' | ~ 70.5 |

| C-5'' | ~ 77.0 |

| C-6'' | ~ 61.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H (hydroxyl groups) |

| 2970-2850 | C-H (aliphatic) |

| 1720-1700 | C=O (α,β-unsaturated lactone of coumarin) |

| 1620-1600 | C=C (aromatic and olefinic) |

| 1270-1200 | C-O (aryl ether) |

| 1100-1000 | C-O (alcohols and glycosidic bond) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Expected)

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 427.15 | 449.13 | 265.08 (aglycone, [M+H-162]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard methods for natural product characterization.

Isolation of this compound

A typical isolation procedure involves the extraction of the plant material (e.g., roots of Peucedanum praeruptorum) with a solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to fully elucidate the structure.

Infrared (IR) Spectroscopy

The IR spectrum is usually obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive identification and research purposes, it is recommended to compare experimentally obtained data with that from a verified authentic standard.

References

The Therapeutic Potential of Peucedanol 7-O-glucoside: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of the potential therapeutic effects of Peucedanol 7-O-glucoside, a natural coumarin glycoside. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the current, albeit limited, scientific knowledge regarding its biological activities, outlines relevant experimental methodologies, and visualizes potential signaling pathways. Due to the nascent stage of research on the isolated compound, some data presented herein is derived from studies on extracts of plants known to be rich in this compound, such as Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb.

Core Compound Profile

This compound is a natural product belonging to the coumarin class of compounds.[1][2] It is found in various plants, notably in the roots of Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb, which have been used in traditional medicine for various ailments.[1][3]

Chemical Properties:

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₆O₁₀ | [3] |

| Molecular Weight | 426.41 g/mol | [3] |

| Appearance | Colorless crystalline powder | [2] |

| Solubility | Good solubility in water and some organic solvents | [2] |

| Stability | Relatively stable at room temperature; decomposes under high temperature and light. | [2] |

Potential Therapeutic Effects: A Quantitative Overview

Current research suggests that this compound may possess anti-inflammatory, antioxidant, anti-diabetic, and antiplatelet aggregation properties. However, quantitative data for the isolated compound is scarce. The following tables summarize available data, including findings from studies on plant extracts containing this compound.

Table 1: Anti-inflammatory Activity

| Experimental Model | Test Substance | Concentration | Observed Effect | IC₅₀ Value | Source |

| LPS-stimulated RAW264.7 macrophages | Peucedanum japonicum leaves extract (PJLE) | Not specified | Suppression of iNOS and COX-2 expression, decreased NO production. | Not specified | [4] |

| IL-1β-stimulated rat hepatocytes | Peucedanum praeruptorum root extract (EtOAc-soluble fraction A) | Not specified | Inhibition of NO production | ~25 µg/mL | [5] |

Table 2: Antioxidant Activity

| Assay | Test Substance | Observed Effect | IC₅₀ Value | Source |

| DPPH radical scavenging | Peucedanum praeruptorum Dunn extract (PPDE) | Concentration-dependent scavenging effect | Not specified | [6][7] |

| ABTS radical scavenging | Peucedanum praeruptorum Dunn extract (PPDE) | Concentration-dependent scavenging effect | Not specified | [6][7] |

| Hydroxyl radical scavenging | Peucedanum praeruptorum Dunn extract (PPDE) | Concentration-dependent scavenging effect | Not specified | [6][7] |

| Superoxide anion scavenging | Peucedanum praeruptorum Dunn extract (PPDE) | Concentration-dependent scavenging effect | Not specified | [6][7] |

Table 3: Anti-diabetic Activity (α-Glucosidase Inhibition)

| Enzyme Source | Test Substance | Observed Effect | IC₅₀ Value | Source |

| Not specified | Various herbal compounds | Inhibition of α-glucosidase | Data for specific compounds available, but not for this compound | [8][9] |

Table 4: Antiplatelet Aggregation Activity

| Inducer | Test Substance | Observed Effect | Source |

| Thrombin, Arachidonic Acid, Collagen, PAF | Compounds from Peucedanum formosanum | Inhibition of platelet aggregation | [10] |

Note: The tables highlight the need for further studies to determine the specific IC₅₀ values of pure this compound for these biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic effects of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.

-

Nitrite Quantification (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

Objective: To determine the free radical scavenging capacity of this compound.

Methodology (DPPH Assay):

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A control containing only methanol and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Methodology (ABTS Assay):

-

Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

-

Enzyme and Substrate Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of various concentrations of this compound with 100 µL of the α-glucosidase solution at 37°C for 10 minutes.

-

Initiation of Reaction: Add 50 µL of the pNPG solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Acarbose can be used as a positive control).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways involved in the therapeutic effects of this compound and a general workflow for its bioactivity screening.

Potential Anti-inflammatory Signaling Pathways

Studies on extracts of Peucedanum japonicum suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][11][12] Coumarins, as a class of compounds, are also known to modulate the Nrf2 pathway, which plays a role in both antioxidant and anti-inflammatory responses.[13][14][15]

Caption: Potential anti-inflammatory and antioxidant signaling pathways modulated by this compound.

General Workflow for Bioactivity Screening

The following diagram outlines a general experimental workflow for the screening and characterization of the therapeutic effects of this compound.

Caption: A general experimental workflow for investigating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, and metabolic disorders. However, the current body of research on the isolated compound is limited. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC₅₀ values of pure this compound in a range of in vitro assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of disease.

-

Pharmacokinetics and Safety: Investigating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

A more thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C20H26O10 | CID 44144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of Peucedanum japonicum Thunberg leaves extract in Lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Potential of α-Amylase, α-Glucosidase, and Pancreatic Lipase by a Formulation of Five Plant Extracts: TOTUM-63 [mdpi.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-[Formula: see text]B/MAPK JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peucedanum japonicum Thunberg root extract inhibits atopic dermatitis-like skin symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Peucedanol 7-O-glucoside: A Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanol 7-O-glucoside, a naturally occurring angular-type pyranocoumarin, is a significant secondary metabolite in various plant species, notably within the Peucedanum genus. This technical guide provides an in-depth exploration of its core characteristics, biosynthetic pathway, and multifaceted role in plant metabolism, particularly in defense and stress response mechanisms. Drawing from current scientific literature, this document details its chemical properties, outlines a putative biosynthetic route from the phenylpropanoid pathway, and discusses its physiological functions. Furthermore, comprehensive experimental protocols for extraction, isolation, and quantification are provided, alongside quantitative data from relevant studies. Visual diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, offering a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites widely distributed in the plant kingdom.[1][2] Among these, pyranocoumarins are characterized by an additional pyran ring fused to the coumarin scaffold. This compound belongs to the angular-type pyranocoumarins and has been identified as a constituent of medicinal plants such as Peucedanum praeruptorum Dunn and Peucedanum japonicum.[3][4] These compounds are of significant interest due to their potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Understanding the biosynthesis and physiological roles of this compound in plants is crucial for harnessing its potential in agriculture and medicine. This guide aims to consolidate the current knowledge on this compound, providing a technical overview for the scientific community.

Chemical and Physical Properties

This compound is the glycosylated form of the aglycone peucedanol. The addition of a glucose moiety at the 7-hydroxy position significantly increases its solubility in water.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₁₀ | [PubChem CID: 44144279] |

| Molecular Weight | 426.41 g/mol | [PubChem CID: 44144279] |

| Appearance | Colorless crystalline powder | [2] |

| Solubility | Good solubility in water and some organic solvents | [2] |

| Stability | Relatively stable at room temperature; decomposes under high temperature and light | [2] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.[1][2] The pathway can be divided into three main stages: the formation of the coumarin core, the elaboration of the peucedanol aglycone, and the final glycosylation step.

Formation of the Coumarin Core: The Phenylpropanoid Pathway

The initial steps are shared with the biosynthesis of many other phenolic compounds.

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) , to produce cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Ortho-hydroxylation and Lactonization to Umbelliferone: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of umbelliferone, the precursor to angular pyranocoumarins, p-coumaroyl-CoA is hydroxylated at the 2'-position by p-coumaroyl-CoA 2'-hydroxylase (C2'H) .[5][6] The resulting intermediate undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin scaffold of umbelliferone.

Biosynthesis of the Peucedanol Aglycone

The formation of the angular pyranocoumarin structure of peucedanol from umbelliferone involves prenylation and subsequent modifications.

-

Prenylation of Umbelliferone: Umbelliferone is prenylated at the C8 position by a prenyltransferase (PT) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form osthenol.[7][8] This step is critical for the formation of angular-type furanocoumarins and pyranocoumarins.

-

Formation of the Pyran Ring: The subsequent steps leading from osthenol to peucedanol are not yet fully elucidated but are proposed to involve a series of enzymatic reactions, likely catalyzed by cytochrome P450 monooxygenases and reductases, to form the dihydroxydihydropyran ring characteristic of peucedanol.

Glycosylation of Peucedanol

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxy group of the peucedanol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone. This glycosylation step enhances the compound's stability and solubility, and facilitates its storage in the plant cell vacuole.

Role in Plant Metabolism

Coumarins, including this compound, play a significant role in plant interactions with their environment, particularly in defense against biotic and abiotic stresses.[9][10]

Defense Against Pathogens and Herbivores

Coumarins are known to act as phytoalexins and phytoanticipins, compounds that are synthesized by plants in response to pathogen attack or are constitutively present as a pre-formed defense.[11] They exhibit a broad range of antimicrobial and anti-herbivore activities. The proposed mechanisms of action include:

-

Disruption of microbial cell membranes: The lipophilic nature of the coumarin backbone allows for interaction with and disruption of fungal and bacterial cell membranes.

-

Enzyme inhibition: Coumarins can inhibit the activity of various microbial enzymes essential for their growth and pathogenesis.

-

Nucleic acid synthesis inhibition: Some coumarins have been shown to interfere with DNA and RNA synthesis in pathogens.

Response to Abiotic Stress

Plants accumulate coumarins in response to various abiotic stresses such as UV radiation, drought, and nutrient deficiency. The role of this compound in these responses is likely multifaceted:

-

Antioxidant activity: The phenolic structure of coumarins endows them with antioxidant properties, allowing them to scavenge reactive oxygen species (ROS) that accumulate during stress conditions and cause cellular damage.

-

Signaling molecules: Coumarins can act as signaling molecules, triggering downstream defense responses. For instance, coumarin accumulation has been linked to the activation of the salicylic acid (SA)-dependent signaling pathway, a key pathway in plant systemic acquired resistance.[1][9]

Quantitative Data

Quantitative analysis of this compound and related compounds in Peucedanum species reveals variations in their accumulation depending on the plant part and developmental stage.

| Plant Species | Plant Part | Compound | Content (mg/g dry weight) | Reference |

| Peucedanum praeruptorum Dunn | Root (before bolting) | Praeruptorin A | > 10.0 | [10] |

| Peucedanum praeruptorum Dunn | Root (after flowering) | Praeruptorin A | < 2.0 | [10] |

| Peucedanum praeruptorum Dunn | Root (before bolting) | Praeruptorin B | ~ 6.0 | [10] |

| Peucedanum praeruptorum Dunn | Root (after flowering) | Praeruptorin B | < 1.0 | [10] |

| Peucedanum praeruptorum Dunn | Root (before bolting) | Praeruptorin E | ~ 1.5 | [10] |

| Peucedanum praeruptorum Dunn | Root (after flowering) | Praeruptorin E | < 0.5 | [10] |

Note: Praeruptorins are structurally related pyranocoumarins found alongside peucedanol derivatives.

Experimental Protocols

Extraction of this compound

This protocol describes a general method for the extraction of coumarins from plant material, which can be optimized for higher yields of this compound.

-

Sample Preparation: Air-dry the plant material (e.g., roots of Peucedanum species) at room temperature and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes to improve efficiency.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Solvent Partitioning:

-

Suspend the concentrated aqueous extract in water and partition successively with n-hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous layer with ethyl acetate to extract the coumarin glycosides.

-

-

Drying: Evaporate the ethyl acetate fraction to dryness to obtain the crude extract enriched in this compound.

Preparative Isolation by HPLC

For obtaining pure this compound, preparative high-performance liquid chromatography (prep-HPLC) is a suitable method.

-

Sample Preparation: Dissolve the crude extract in the mobile phase.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be: 10-50% B over 40 minutes.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 320-340 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated compound.

Quantification by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the dried plant extract in methanol, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV detection at the maximum absorption wavelength of this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Perspectives

This compound is a significant pyranocoumarin with a putative role in plant defense and stress adaptation. While the general biosynthetic pathway from the phenylpropanoid route is understood, the specific enzymatic steps leading to the peucedanol aglycone require further investigation. Elucidating the complete biosynthetic pathway will open avenues for metabolic engineering to enhance the production of this and related bioactive compounds in plants or microbial systems. Future research should also focus on unraveling the specific signaling pathways mediated by this compound in response to various environmental stimuli. A deeper understanding of its mode of action will be invaluable for its potential application in developing stress-tolerant crops and for the discovery of new therapeutic agents. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the fascinating biology and chemistry of this plant-derived natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products isolated from Peucedanum praeruptorum - BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of coumarins in plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Coumarins and other phenylpropanoid compounds in the defense response of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Peucedanol 7-O-glucoside from Plants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction, purification, and quantification of Peucedanol 7-O-glucoside, a bioactive coumarin glycoside, from plant sources, primarily species of the Peucedanum genus such as Peucedanum praeruptorum Dunn and Peucedanum japonicum.[1]

Introduction

This compound is a natural product with potential pharmacological activities.[2] The primary source of this compound is plants, and its efficient extraction and purification are crucial for research and drug development. The methods outlined below cover both conventional and modern techniques to facilitate the isolation of this valuable compound.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data on the content of this compound in different parts of Peucedanum japonicum as determined by High-Performance Liquid Chromatography (HPLC).[2]

| Plant Material | Plant Part | Extraction Method | Quantification Method | This compound Content (mg/g of extract) | Reference |

| Peucedanum japonicum (from Ulleung Island) | Aerial Parts | Methanol Extraction | HPLC | 0.85 ± 0.04 | [2] |

| Peucedanum japonicum (from Ulleung Island) | Roots | Methanol Extraction | HPLC | 0.76 ± 0.03 | [2] |

| Peucedanum japonicum (from Jeju Island) | Aerial Parts | Methanol Extraction | HPLC | 1.23 ± 0.06 | [2] |

| Peucedanum japonicum (from Jeju Island) | Roots | Methanol Extraction | HPLC | 1.11 ± 0.05 | [2] |

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol describes a standard method for the extraction of this compound using organic solvents.

1. Plant Material Preparation:

- Collect fresh plant material (e.g., roots or aerial parts of Peucedanum species).

- Wash the material thoroughly with distilled water to remove any soil and debris.

- Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Weigh 100 g of the powdered plant material and place it in a flask.

- Add 1 L of 80% aqueous ethanol to the flask.

- Macerate the mixture at room temperature for 24 hours with occasional stirring.

- Alternatively, perform Soxhlet extraction for 6-8 hours.

- After extraction, filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time and solvent consumption.

1. Plant Material Preparation:

- Follow the same steps as in Protocol 1 for plant material preparation.

2. Extraction:

- Weigh 10 g of the powdered plant material and place it in a suitable vessel.

- Add 200 mL of 80% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).

- Place the vessel in an ultrasonic bath.

- Set the ultrasonic frequency to 40 kHz and the power to 250 W.

- Conduct the extraction at a constant temperature of 60°C for 35 minutes.

- After extraction, filter the mixture and concentrate the filtrate as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

1. Preparation of the Column:

- Use a glass column packed with silica gel (100-200 mesh) or Sephadex LH-20 as the stationary phase.

- Prepare a slurry of the stationary phase in the initial mobile phase solvent and pour it into the column, allowing it to settle without air bubbles.

2. Sample Loading:

- Dissolve the crude extract in a minimal amount of the initial mobile phase.

- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

3. Elution:

- Elute the column with a gradient of solvents. A common solvent system for coumarin glycosides is a mixture of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the proportion of methanol (e.g., from 100:1 to 1:1, v/v).

- Collect fractions of the eluate in separate tubes.

4. Fraction Analysis:

- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

- Use a suitable solvent system for TLC (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 365 nm).

- Pool the fractions containing the pure compound.

5. Final Purification:

- Concentrate the pooled fractions under reduced pressure to obtain the purified this compound.

- The purity of the compound can be further assessed by HPLC.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

1. Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

- Gradient Program: A typical gradient could be: 0-10 min, 10% B; 10-30 min, 10-50% B; 30-40 min, 50-10% B.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 320 nm).

- Injection Volume: 10 µL.

2. Standard and Sample Preparation:

- Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

- Sample Solution: Dissolve a known amount of the plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

- Inject the standard solutions to construct a calibration curve of peak area versus concentration.

- Inject the sample solution and record the chromatogram.

- Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

- Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

References

Application Note: Quantification of Peucedanol 7-O-glucoside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 7-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably in the roots of Peucedanum praeruptorum Dunn.[1][2] This compound has garnered interest within the scientific community for its potential biological activities. As research into the therapeutic applications of this compound progresses, the need for a reliable and accurate quantitative method is paramount for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound in plant extracts and other matrices.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for the development of a robust analytical method.

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₁₀[3] |

| Molecular Weight | Approximately 426.41 g/mol [1] |

| CAS Number | 65853-04-5 |

| Appearance | Colorless crystalline powder[4] |

| Solubility | Good solubility in water and some organic solvents[4] |

| Stability | Relatively stable at room temperature, but may decompose under high temperature and light conditions.[4] |

Experimental Protocols

This section outlines the recommended procedures for the extraction and HPLC analysis of this compound.

Sample Preparation: Extraction from Plant Material

Given the polar nature of this compound, an extraction method tailored for polar glycosides is recommended. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for this purpose.

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Sample Grinding: Grind the dried plant material (e.g., roots of Peucedanum praeruptorum) into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Use a polar solvent such as 70% methanol or 70% ethanol in water.

-

Extraction Procedure:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Filtration and Collection:

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine all the supernatants.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

-

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed based on the analysis of structurally similar coumarin glycosides. Method optimization and validation are essential for achieving accurate and precise results.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm[5] |

| Injection Volume | 10 µL |

Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard. Determine the linearity of the response by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Method Validation

For reliable quantitative results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by recovery studies. | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be within acceptable limits. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | To be determined | Value | 1.0 |

| Standard 2 | To be determined | Value | 5.0 |

| Standard 3 | To be determined | Value | 10.0 |

| Standard 4 | To be determined | Value | 25.0 |

| Standard 5 | To be determined | Value | 50.0 |

| Standard 6 | To be determined | Value | 100.0 |

| Sample 1 | To be determined | Value | Calculated Value |

| Sample 2 | To be determined | Value | Calculated Value |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification.

References

- 1. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. KoreaMed Synapse [synapse.koreamed.org]

Application Notes and Protocols for the Synthesis and Evaluation of Peucedanol 7-O-glucoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Peucedanol 7-O-glucoside derivatives and protocols for evaluating their potential therapeutic applications. Peucedanol, a naturally occurring coumarin, and its glycosides are of significant interest due to their potential antioxidant and anti-inflammatory properties.[1][2][3] This document outlines a plausible synthetic route for these compounds and standardized assays for their biological assessment.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be conceptually divided into two main stages: the synthesis of the peucedanol aglycone and its subsequent glycosylation.

Synthesis of Peucedanol Aglycone

The peucedanol aglycone, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxycoumarin, can be synthesized from the readily available starting material, 7-hydroxycoumarin. The key steps involve the introduction of a prenyl side chain at the C6 position, followed by its dihydroxylation.

Experimental Protocol: Synthesis of Peucedanol Aglycone

Step 1: Prenylation of 7-Hydroxycoumarin

-

Dissolve 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as anhydrous dioxane or N,N-dimethylformamide.

-

Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.

-

To this mixture, add prenyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-